2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a 1,2,4-triazole ring, a thiophene ring, and an acetohydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps:
S-Alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This step involves the reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of cesium carbonate.
Acetal Deprotection: The resulting product undergoes acetal deprotection to yield the desired aldehyde, which is then isolated as a bisulfite adduct.
Chemical Reactions Analysis
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom or the hydrazide moiety.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Its unique chemical properties could be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes.
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives and thiophene-containing molecules. These compounds share some structural features but differ in their specific substituents and functional groups, which can significantly affect their biological activities and chemical properties.
4,5-diphenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: A similar compound with methoxy substituents.
Properties
Molecular Formula |
C22H19N5OS2 |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C22H19N5OS2/c1-16(19-13-8-14-29-19)23-24-20(28)15-30-22-26-25-21(17-9-4-2-5-10-17)27(22)18-11-6-3-7-12-18/h2-14H,15H2,1H3,(H,24,28)/b23-16+ |
InChI Key |
PFPGXBMCWLFUDN-XQNSMLJCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CS4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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